Stat3-IN-20
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Overview
Description
Stat3-IN-20 is a selective inhibitor targeting the signal transducer and activator of transcription 3 (STAT3) protein. STAT3 is a transcription factor involved in various cellular processes, including cell growth, survival, and differentiation. This compound specifically binds to the SH2 domain of STAT3, inhibiting its phosphorylation, nuclear translocation, and subsequent gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-20 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The key steps typically involve:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Stat3-IN-20 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Stat3-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: this compound is used to study the role of STAT3 in cancer progression and to develop potential cancer therapies.
Immunotherapy: This compound is explored as a potential agent in immunotherapy due to its ability to modulate immune responses by inhibiting STAT3.
Drug Development: This compound serves as a lead compound for developing new drugs targeting STAT3-related pathways.
Mechanism of Action
Stat3-IN-20 exerts its effects by binding to the SH2 domain of STAT3, thereby inhibiting its phosphorylation. This prevents STAT3 from translocating to the nucleus and binding to DNA, which in turn inhibits the transcription of genes involved in cell proliferation and survival. The inhibition of STAT3 activity leads to reduced tumor growth and enhanced immune responses .
Comparison with Similar Compounds
Similar Compounds
KI16: Another STAT3 inhibitor that inhibits STAT3 phosphorylation and transcriptional activity.
SD-36: A proteolysis targeting chimera (PROTAC) that selectively degrades STAT3 protein.
Uniqueness of Stat3-IN-20
This compound is unique due to its high selectivity for the SH2 domain of STAT3 and its potent antiproliferative activity against STAT3-overactivated cancer cells. Unlike some other inhibitors, this compound directly targets the SH2 domain, making it a valuable tool for studying STAT3-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C30H27F4N7S |
---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
N-[1-cyclopropyl-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)benzimidazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C30H27F4N7S/c1-39-12-14-40(15-13-39)25-17-26-24(35-27(41(26)22-10-11-22)18-4-8-21(31)9-5-18)16-23(25)36-29-38-37-28(42-29)19-2-6-20(7-3-19)30(32,33)34/h2-9,16-17,22H,10-15H2,1H3,(H,36,38) |
InChI Key |
OOARMSSXPHSBDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=N3)C4=CC=C(C=C4)F)C5CC5)NC6=NN=C(S6)C7=CC=C(C=C7)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.